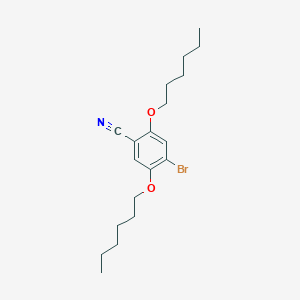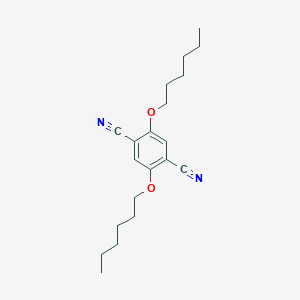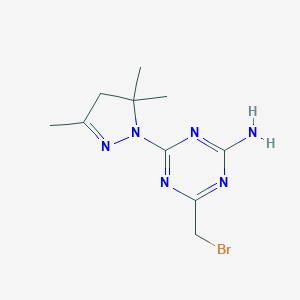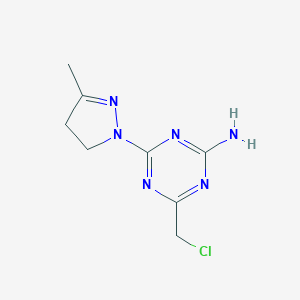
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor of protein-protein interactions, which makes it a valuable tool in the study of various biological processes.
Mecanismo De Acción
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide binds to a specific pocket on the surface of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to an increase in p53 levels and activation of the p53 pathway, which ultimately results in cell death.
Biochemical and physiological effects:
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this biological process. However, its potency and selectivity can also be a limitation, as it may not be effective in cells that do not overexpress MDM2. In addition, the synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
Direcciones Futuras
As N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide continues to be studied, there are several future directions that could be explored. One potential direction is the development of derivatives of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide in other diseases beyond cancer and inflammation. Overall, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a valuable tool in scientific research and has the potential to lead to new discoveries and treatments in the future.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide involves a multi-step process that starts with the condensation of 2-aminopyridine and 2-chlorobenzothiazole. The resulting intermediate is then subjected to a series of reactions, including oxidation and amidation, to yield the final product. The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the interaction between two proteins, MDM2 and p53, which plays a critical role in the regulation of cell growth and apoptosis. By inhibiting this interaction, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide can induce cell death in cancer cells that overexpress MDM2, making it a potential therapeutic agent for cancer treatment.
Propiedades
Fórmula molecular |
C13H9N3O2S |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-11-8(4-3-7-14-11)12(18)16-13-15-9-5-1-2-6-10(9)19-13/h1-7H,(H,14,17)(H,15,16,18) |
Clave InChI |
PNIZGSUDLSBMPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)


![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)